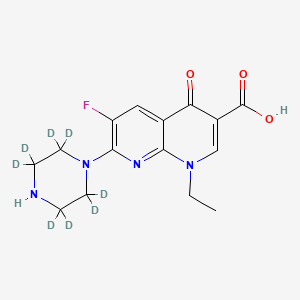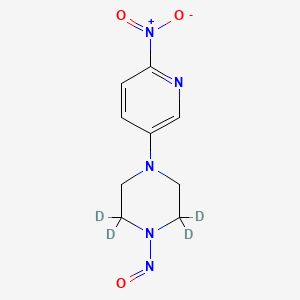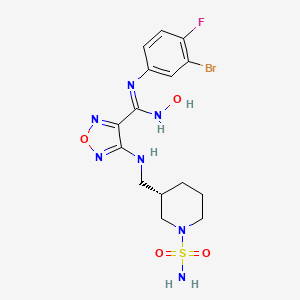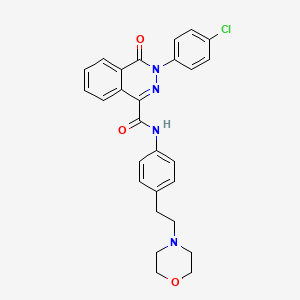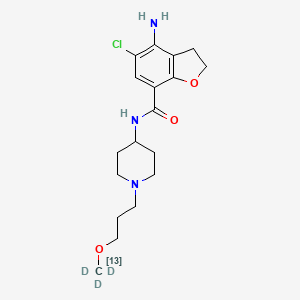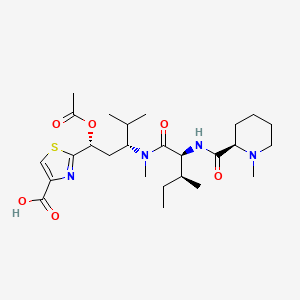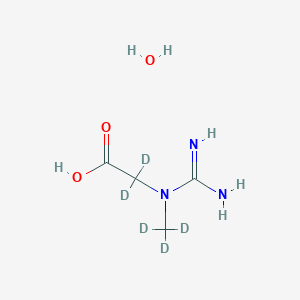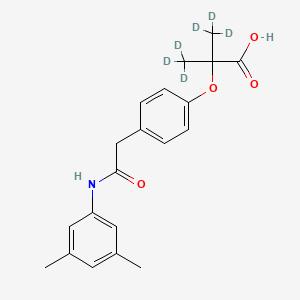![molecular formula C28H31F6N7O5S B15143453 2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B15143453.png)
2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;2,2,2-trifluoroacetic acid is a complex organic compound that features a pyrazole ring, a triazoloquinazoline moiety, and a pyrrolidine ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one involves multiple steps. The initial step typically includes the formation of the pyrazole ring through the reaction of appropriate hydrazines with diketones. The triazoloquinazoline moiety is then synthesized via cyclization reactions involving triazoles and quinazolines. The final step involves the coupling of these intermediates with pyrrolidine derivatives under specific conditions, such as the presence of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole and triazoloquinazoline moieties can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed on the nitro groups if present in the intermediates.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
Biologically, this compound has shown potential as an antileishmanial and antimalarial agent. Studies have demonstrated its efficacy against Leishmania and Plasmodium species, making it a candidate for further drug development .
Medicine
In medicine, the compound’s pharmacological properties are being investigated for potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases .
Industry
Industrially, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase, which is essential for the survival of the parasite . The compound’s structure allows it to fit into the active site of the enzyme, thereby blocking its activity and leading to the death of the parasite .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazine-coupled pyrazoles: These compounds share the pyrazole ring and have shown similar pharmacological activities.
Imidazole derivatives: These compounds have a similar heterocyclic structure and are used in various therapeutic applications.
Uniqueness
The uniqueness of 2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one lies in its combination of multiple pharmacophores within a single molecule. This allows for a broader range of biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C28H31F6N7O5S |
|---|---|
Molekulargewicht |
691.6 g/mol |
IUPAC-Name |
2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H29N7OS.2C2HF3O2/c1-4-20(23(32)30-13-7-8-14-30)33-24-25-19-10-6-5-9-18(19)22-26-21(29-31(22)24)12-11-17-15(2)27-28-16(17)3;2*3-2(4,5)1(6)7/h5-6,9-10,20H,4,7-8,11-14H2,1-3H3,(H,27,28);2*(H,6,7) |
InChI-Schlüssel |
GTLCTQSMRDVYNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)N1CCCC1)SC2=NC3=CC=CC=C3C4=NC(=NN42)CCC5=C(NN=C5C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



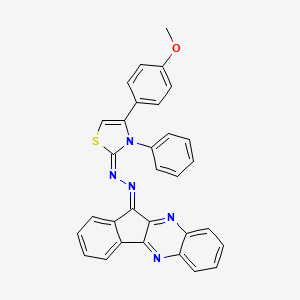
![N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-methylphenyl]-2-methylquinoline-6-carboxamide](/img/structure/B15143404.png)
